2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and an amide group (-CONH2) attached to a tetrahydrobenzo[b]thiophene ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the reaction of cyanoacetanilide with ethyl cyanoacetate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol under reflux conditions . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted amides or cyano derivatives.
Scientific Research Applications
2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and amide group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: This compound has similar structural features but with additional methyl groups, which may alter its biological activity.
2-cyano-N-(2-nitrophenyl)acetamide: This compound has a nitrophenyl group instead of the tetrahydrobenzo[b]thiophene ring, leading to different chemical and biological properties.
Uniqueness
2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its tetrahydrobenzo[b]thiophene ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and other biologically active molecules .
Properties
IUPAC Name |
2-[(2-cyanoacetyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-16-13(19)12-9-5-3-4-6-10(9)20-14(12)17-11(18)7-8-15/h2-7H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPCJGOODZHMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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